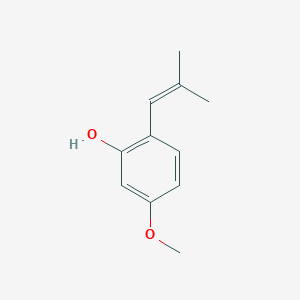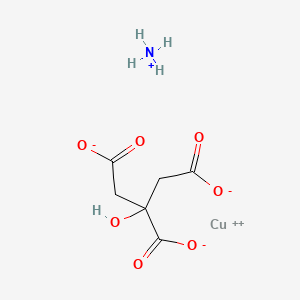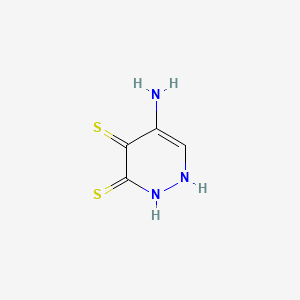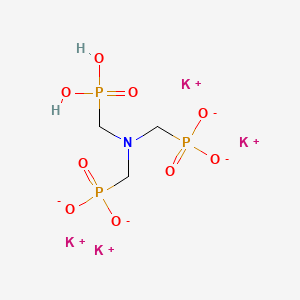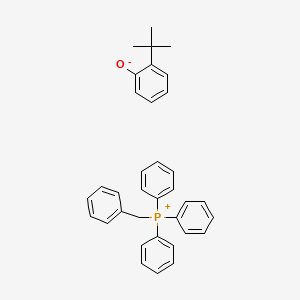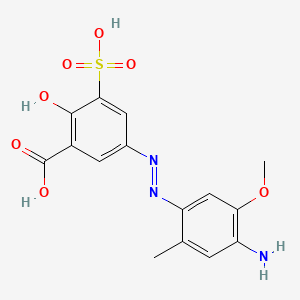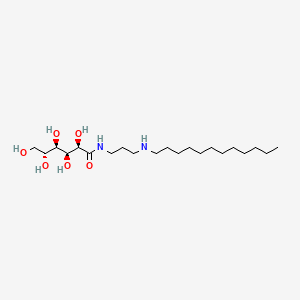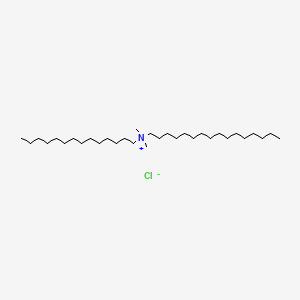
Dimethylmyristylpalmitylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylmyristylpalmitylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and consumer products, including fabric softeners, hair conditioners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a positively charged nitrogen atom, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylmyristylpalmitylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with myristyl chloride and palmityl chloride in the presence of a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process. This method ensures consistent product quality and high yield. The reactants are fed into a reactor where they undergo quaternization, and the product is subsequently purified through distillation or crystallization to remove any unreacted starting materials and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylmyristylpalmitylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of dimethylmyristylamine and palmityl alcohol.
Common Reagents and Conditions
Hydroxide ions: Used in substitution reactions to produce amines and alcohols.
Acids: Can protonate the nitrogen atom, leading to the formation of the corresponding ammonium salt.
Major Products Formed
Dimethylmyristylamine: Formed through nucleophilic substitution.
Palmityl alcohol: Another product of nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Dimethylmyristylpalmitylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.
Biology
In biological research, this compound is used as a cell membrane disruptor. It helps in the extraction of intracellular components by lysing cell membranes.
Medicine
The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Industry
In the industrial sector, it is used in the formulation of fabric softeners and hair conditioners. Its surfactant properties help in reducing static cling and improving the texture of fabrics and hair.
Mécanisme D'action
Dimethylmyristylpalmitylammonium chloride exerts its effects primarily through its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further destabilizing it. This dual action makes it an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and fabric softeners.
Uniqueness
Dimethylmyristylpalmitylammonium chloride is unique due to its specific combination of alkyl chains, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
92233-42-6 |
|---|---|
Formule moléculaire |
C32H68ClN |
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YABBJIUPBTXGSY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


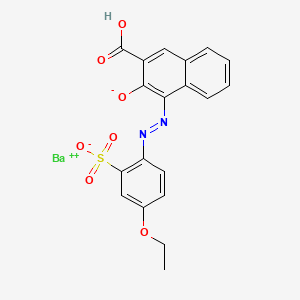
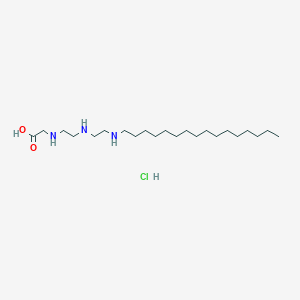
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
